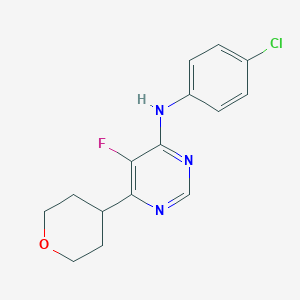
N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group, a fluorine atom, and an oxan-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzonitrile and ethyl 2-fluoroacetate.
Substitution Reactions:
Oxan-4-yl Group Introduction: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine: shares similarities with other pyrimidine derivatives such as:
Uniqueness
- The presence of the oxan-4-yl group in this compound distinguishes it from other similar compounds. This unique substitution can influence its chemical reactivity, biological activity, and potential applications.
Eigenschaften
Molekularformel |
C15H15ClFN3O |
|---|---|
Molekulargewicht |
307.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15ClFN3O/c16-11-1-3-12(4-2-11)20-15-13(17)14(18-9-19-15)10-5-7-21-8-6-10/h1-4,9-10H,5-8H2,(H,18,19,20) |
InChI-Schlüssel |
ANHLLCWZDQWOAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115187.png)
![3-[(2-Methylphenoxy)methyl]oxolane](/img/structure/B15115192.png)

![2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B15115210.png)
![N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B15115215.png)


amino}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115236.png)
![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B15115239.png)
![4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15115247.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)
![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
